molecular formula C19H16N4S B14568344 4-[(E)-(4-Isothiocyanatophenyl)diazenyl]-N,N-dimethylnaphthalen-1-amine CAS No. 61854-84-0

4-[(E)-(4-Isothiocyanatophenyl)diazenyl]-N,N-dimethylnaphthalen-1-amine

Cat. No.: B14568344
CAS No.: 61854-84-0
M. Wt: 332.4 g/mol
InChI Key: QYEKYNZXNJMXBY-UHFFFAOYSA-N
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Description

4-[(E)-(4-Isothiocyanatophenyl)diazenyl]-N,N-dimethylnaphthalen-1-amine is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) linked to aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(4-Isothiocyanatophenyl)diazenyl]-N,N-dimethylnaphthalen-1-amine typically involves a diazotization reaction followed by coupling with an aromatic amine. The process begins with the diazotization of an aromatic amine to form a diazonium salt. This intermediate is then reacted with N,N-dimethylnaphthalen-1-amine under controlled conditions to yield the desired azo compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(4-Isothiocyanatophenyl)diazenyl]-N,N-dimethylnaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the azo group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

4-[(E)-(4-Isothiocyanatophenyl)diazenyl]-N,N-dimethylnaphthalen-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-(4-Isothiocyanatophenyl)diazenyl]-N,N-dimethylnaphthalen-1-amine involves its interaction with molecular targets through its diazenyl group. This group can undergo photoisomerization, leading to changes in the compound’s structure and properties. The compound can also interact with cellular components, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-(4-Isothiocyanatophenyl)diazenyl]-N,N-dimethylnaphthalen-1-amine is unique due to its specific structural features, including the isothiocyanate group, which imparts distinct reactivity and potential biological activity. Its vibrant color and stability make it particularly valuable in applications requiring durable and intense coloration.

Properties

CAS No.

61854-84-0

Molecular Formula

C19H16N4S

Molecular Weight

332.4 g/mol

IUPAC Name

4-[(4-isothiocyanatophenyl)diazenyl]-N,N-dimethylnaphthalen-1-amine

InChI

InChI=1S/C19H16N4S/c1-23(2)19-12-11-18(16-5-3-4-6-17(16)19)22-21-15-9-7-14(8-10-15)20-13-24/h3-12H,1-2H3

InChI Key

QYEKYNZXNJMXBY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C2=CC=CC=C21)N=NC3=CC=C(C=C3)N=C=S

Origin of Product

United States

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